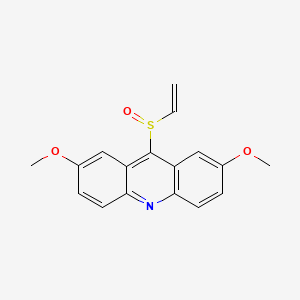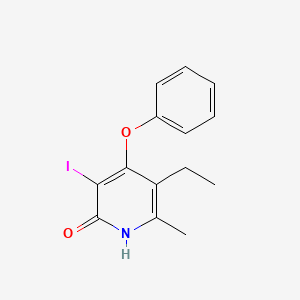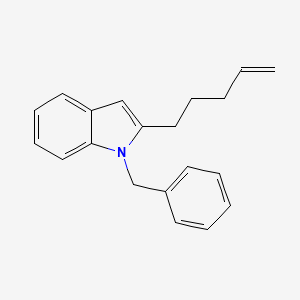
9-(Ethenesulfinyl)-2,7-dimethoxyacridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(Ethenesulfinyl)-2,7-dimethoxyacridine is an organic compound belonging to the acridine family. Acridines are known for their diverse applications in medicinal chemistry, particularly as antitumor agents. This compound is characterized by the presence of an ethenesulfinyl group attached to the acridine core, which imparts unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-(Ethenesulfinyl)-2,7-dimethoxyacridine typically involves the following steps:
Starting Material: The synthesis begins with 2,7-dimethoxyacridine as the starting material.
Introduction of Ethenesulfinyl Group: The ethenesulfinyl group is introduced via a sulfoxidation reaction. This involves the reaction of the acridine derivative with an appropriate sulfoxidizing agent under controlled conditions.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. Solvents like dichloromethane or chloroform are commonly used, and the reaction temperature is maintained between 0°C and room temperature.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale reactors are used to handle the bulk quantities of starting materials and reagents.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 9-(Ethenesulfinyl)-2,7-dimethoxyacridine undergoes various chemical reactions, including:
Oxidation: The ethenesulfinyl group can be further oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the ethenesulfinyl group to a thioether group.
Substitution: The methoxy groups on the acridine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.
Major Products:
Oxidation Products: Sulfone derivatives.
Reduction Products: Thioether derivatives.
Substitution Products: Amino or thio-substituted acridine derivatives.
Scientific Research Applications
9-(Ethenesulfinyl)-2,7-dimethoxyacridine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex acridine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antitumor properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent in cancer treatment.
Industry: It is used in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 9-(Ethenesulfinyl)-2,7-dimethoxyacridine involves:
Molecular Targets: The compound interacts with DNA, intercalating between base pairs, which disrupts DNA replication and transcription.
Pathways Involved: It induces apoptosis in cancer cells by activating caspase pathways and generating reactive oxygen species (ROS).
Comparison with Similar Compounds
Acridine Orange: A well-known acridine derivative used as a nucleic acid-selective fluorescent cationic dye.
Acriflavine: Another acridine derivative with antimicrobial properties.
Uniqueness: 9-(Ethenesulfinyl)-2,7-dimethoxyacridine is unique due to the presence of the ethenesulfinyl group, which imparts distinct chemical reactivity and potential biological activities not observed in other acridine derivatives.
Properties
CAS No. |
827303-22-0 |
|---|---|
Molecular Formula |
C17H15NO3S |
Molecular Weight |
313.4 g/mol |
IUPAC Name |
9-ethenylsulfinyl-2,7-dimethoxyacridine |
InChI |
InChI=1S/C17H15NO3S/c1-4-22(19)17-13-9-11(20-2)5-7-15(13)18-16-8-6-12(21-3)10-14(16)17/h4-10H,1H2,2-3H3 |
InChI Key |
YGDFKJQWZYPROP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C3C=CC(=CC3=C2S(=O)C=C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(Benzyloxy)methoxy]-4-[(3-phenylprop-2-en-1-yl)sulfanyl]benzene](/img/structure/B12540327.png)


![[3-(Difluoromethylidene)pent-4-en-1-yl]benzene](/img/structure/B12540332.png)
![3-[(2R)-2-Aminopropyl]-1H-indol-7-YL butane-1-sulfonate](/img/structure/B12540338.png)


![2,3-Bis(4-hydroxyphenyl)-1,3a-dihydropyrazolo[1,5-a]pyrimidin-6-ol](/img/structure/B12540353.png)

![3-(2-Methoxyphenyl)-1-azabicyclo[2.2.2]octane;oxalic acid](/img/structure/B12540367.png)
![1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 3-iodo-1-(phenylsulfonyl)-, ethyl ester](/img/structure/B12540373.png)
![2-[Chloro(difluoro)methyl]-1,3-dioxolane](/img/structure/B12540375.png)
![N,N-Dimethyl-4-[2-(4-nitro-1,3-benzothiazol-2-yl)ethenyl]aniline](/img/structure/B12540379.png)
![2-Methoxy-2-[(trimethylsilyl)oxy]-1,3,2-dioxasilinane](/img/structure/B12540396.png)
